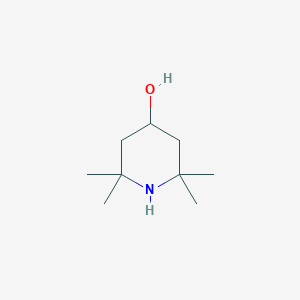

4-Amino-2-methylpyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Amino-2-methylpyridine and its derivatives involves various chemical pathways. For instance, 4-Aminopyridine is synthesized from pyridine-N-oxide, achieving a total yield higher than 80%, highlighting an efficient synthetic route for obtaining aminopyridines (He, 2000). Additionally, the synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group from the pyridine ring demonstrates another method to introduce functional groups into the pyridine structure, expanding the compound's versatility (Teague, 2008).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of 2-amino-4-methylpyridine have been determined, revealing their crystallization in various space groups. These structures are stabilized by a combination of N-H···N and N-H···O hydrogen bonds, exhibiting a layered arrangement with a dimeric N-H···N motif (Bryndal et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-Amino-2-methylpyridine is highlighted by its ability to form complexes and participate in various chemical reactions. For example, the synthesis and characterization of oligo-N-4-aminopyridine and its metal complexes exhibit the compound's role in forming oligomeric structures and its interaction with metals, indicating its potential in material science and coordination chemistry (Kaya & Koyuncu, 2003).

Physical Properties Analysis

The physical properties, such as thermal stability and molecular weight, of 4-Amino-2-methylpyridine derivatives, have been studied. The thermal stability of oligo-4-aminopyridine and its derivatives has been assessed through thermogravimetric analysis, showing stability against thermo-oxidative decomposition, which is crucial for its applications in various temperature conditions (Kaya & Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties of 4-Amino-2-methylpyridine, such as its ability to undergo proton transfer and form salts with organic acids, have been explored. For instance, the formation of molecular salts with various benzoic acids demonstrates the compound's capacity for proton transfer, leading to the creation of supramolecular structures with extensive hydrogen bonding and non-covalent interactions (Khalib et al., 2014).

Applications De Recherche Scientifique

Corrosion Inhibition

AMP is explored as a corrosion inhibitor for mild steel in acidic conditions. Electrochemical methods and theoretical calculations suggest that AMP adsorbs on the steel surface, following the Langmuir isotherm model. The efficiency of AMP as a corrosion inhibitor is attributed to its electronic structure, specifically the energy band gap of its frontier orbitals, indicating a significant practical application in materials science to enhance the longevity of metals in corrosive environments (Mert et al., 2014).

Ligand for Transition Metals

AMP derivatives are synthesized for specific applications in bioinorganic chemistry, among other fields. These derivatives demonstrate potential in modifying the coordinating properties of parent ligands and introduce ancillary groups that optimize their ability to coordinate with transition metals and lanthanide ions. This suggests AMP's versatility in creating complex molecules with targeted functionalities for various scientific applications (Rodrigo Lamelas et al., 2017).

Enhancement of Neuromuscular Transmission

Aminopyridines, including AMP analogs, enhance synaptic and neuromuscular transmission by targeting high voltage-activated calcium channels (HVACCs). This action is distinct from their previously understood role as potassium channel blockers, suggesting new therapeutic approaches to improve neuromuscular function in conditions like spinal cord injury and multiple sclerosis (Zi-Zhen Wu et al., 2009).

Molecular and Crystal Structures

AMP derivatives have been studied for their molecular and crystal structures, providing insights into their complex formation capabilities. These studies encompass vibrational analyses and quantum chemical calculations, shedding light on the intermolecular interactions that stabilize such structures, which are crucial for designing materials with desired physical and chemical properties (I. Bryndal et al., 2012).

Supramolecular Chemistry

Research on organic acid–base salts of AMP highlights its role in forming supramolecular associations. These studies reveal how AMP and its derivatives interact with various benzoic acids to form molecular salts, which adopt specific hydrogen-bonded supramolecular structures. This knowledge is pivotal in the development of molecular recognition systems, sensors, and supramolecular architectures (N. C. Khalib et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-4-6(7)2-3-8-5/h2-4H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCLPNMQEGMNTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90902504 | |

| Record name | NoName_3009 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90902504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-methylpyridine | |

CAS RN |

18437-58-6 | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18437-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.